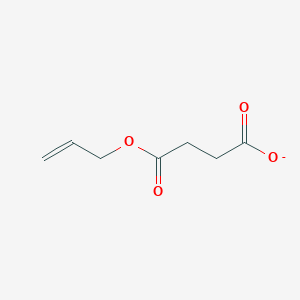

Butanedioic acid, mono-2-propenyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

It is known for its applications in pharmaceuticals, polymer synthesis, and food additives. The compound has a molecular formula of C7H10O4 and a molecular weight of 158.15 g/mol.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Butanedioic acid, mono-2-propenyl ester can be synthesized through the esterification of butanedioic acid with 2-propenyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, ensures the efficient production of the ester.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: The compound can be reduced to form butanedioic acid derivatives using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions where the ester group is replaced by other functional groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens or nucleophiles in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids and aldehydes.

Reduction: Formation of butanedioic acid derivatives.

Substitution: Formation of substituted esters and other functionalized compounds.

Aplicaciones Científicas De Investigación

Butanedioic acid, mono-2-propenyl ester has diverse applications in scientific research:

Chemistry: Used as a monomer in polymer synthesis, particularly in the production of copolymers.

Biology: Investigated for its potential as a bioactive compound with antifungal and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.

Industry: Utilized as an additive in food products and as a precursor in the synthesis of various industrial chemicals.

Mecanismo De Acción

The mechanism of action of butanedioic acid, mono-2-propenyl ester involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit antifungal activity by inhibiting the growth of fungal hyphae through pathways related to secondary metabolism, biosynthesis, and membrane components . The compound’s ability to modulate redox-sensitive genes and inhibit reactive oxygen species production also contributes to its biological effects .

Comparación Con Compuestos Similares

Butanedioic acid, mono-2-(methacryloyloxy)ethyl ester: Similar in structure but contains a methacryloyloxy group instead of a propenyl group.

Butanedioic acid, mono-2-(acryloyloxy)ethyl ester: Contains an acryloyloxy group, differing slightly in reactivity and applications.

Uniqueness: Butanedioic acid, mono-2-propenyl ester is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Its versatility in various applications, from polymer synthesis to potential therapeutic uses, sets it apart from other similar compounds.

Actividad Biológica

Butanedioic acid, mono-2-propenyl ester, commonly referred to as butenedioic acid ester, is an organic compound that has garnered attention for its diverse biological activities. This compound, with the chemical formula C7H9O4, is primarily investigated for its potential applications in the fields of medicine and biotechnology due to its antifungal and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including detailed research findings, case studies, and data tables.

This compound is characterized by the following chemical properties:

- Molecular Weight: 155.15 g/mol

- Structure: Contains a butanedioic acid backbone with a propenyl group attached as an ester.

Table 1: Comparison of Similar Compounds

| Compound Name | Structure Type | Key Applications |

|---|---|---|

| This compound | Ester | Antifungal, antimicrobial |

| Butanedioic acid, mono-2-(methacryloyloxy)ethyl ester | Ester | Polymer synthesis |

| Butanedioic acid, mono-2-(acryloyloxy)ethyl ester | Ester | Drug delivery systems |

Antifungal Properties

Research indicates that this compound exhibits significant antifungal activity. It inhibits the growth of fungal hyphae by targeting pathways associated with secondary metabolism and membrane integrity. A study highlighted that this compound effectively reduced the viability of various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.

Antimicrobial Activity

In addition to its antifungal properties, this compound has demonstrated broad-spectrum antimicrobial activity. Investigations have shown that it can inhibit the growth of several pathogenic bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

Case Studies

- Study on Antifungal Efficacy : A laboratory study evaluated the antifungal effects of this compound against Candida albicans and Aspergillus niger. The results indicated a dose-dependent inhibition of fungal growth, with significant reductions observed at higher concentrations.

- Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both bacteria, indicating its potential for use in antimicrobial formulations .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Cell Membrane Disruption : The compound disrupts the integrity of microbial cell membranes, leading to cell lysis.

- Inhibition of Metabolic Pathways : It interferes with key metabolic pathways in fungi and bacteria, inhibiting their growth and proliferation.

Therapeutic Potential

Given its bioactive properties, this compound is being explored for various therapeutic applications:

- Drug Delivery Systems : Its ability to form esters makes it suitable for developing prodrugs that can enhance bioavailability and target specific tissues.

- Food Industry : The compound is also investigated for use as a food additive due to its antimicrobial properties, which can help preserve food products by preventing microbial spoilage.

Future Research Directions

Further research is needed to explore the full potential of this compound in clinical settings. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be crucial for developing safe therapeutic applications.

Propiedades

IUPAC Name |

4-oxo-4-prop-2-enoxybutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-5-11-7(10)4-3-6(8)9/h2H,1,3-5H2,(H,8,9)/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYVZGBOJWAZJZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CCC(=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9O4- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70366963 |

Source

|

| Record name | Butanedioic acid, mono-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3882-09-5 |

Source

|

| Record name | Butanedioic acid, mono-2-propenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70366963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.